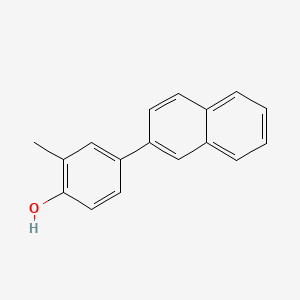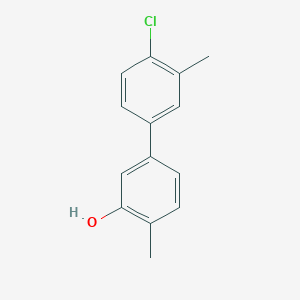
2-Methyl-4-(naphthalen-2-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(naphthalen-2-yl)phenol, 95% (2MNP) is a synthetic phenolic compound that has been used in a variety of scientific research applications. It is a white solid with a melting point of approximately 93°C. 2MNP is a highly pure and stable form of the compound, with a purity of 95%. It has a variety of applications in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
2-Methyl-4-(naphthalen-2-yl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in enzymatic assays, as a substrate for protein kinase activity, and as a substrate for cytochrome P450 activity. It has also been used in studies of the effects of drugs on cell signaling pathways, as well as in studies of the effects of drugs on gene expression.
Mecanismo De Acción
2-Methyl-4-(naphthalen-2-yl)phenol, 95% is believed to act as an inhibitor of enzymes, such as protein kinases and cytochrome P450 enzymes. It has been found to inhibit the activity of several enzymes, including protein kinase C, cAMP-dependent protein kinase, and cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-Methyl-4-(naphthalen-2-yl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including protein kinase C, cAMP-dependent protein kinase, and cytochrome P450 enzymes. It has also been found to have an effect on cell signaling pathways, and to have an effect on gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in scientific research has several advantages. It is a highly pure and stable form of the compound, with a purity of 95%. It is also relatively inexpensive and easy to obtain. Additionally, it has a variety of applications in a variety of scientific research fields. However, there are some limitations to the use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in lab experiments. For example, it is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, it is not very stable and may degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Methyl-4-(naphthalen-2-yl)phenol, 95% in scientific research. For example, it could be used to study the effects of drugs on cell signaling pathways and gene expression. It could also be used to study the effects of drugs on enzyme activities, and to study the effects of drugs on the metabolism of drugs. Additionally, it could be used to study the effects of drugs on the immune system, and to study the effects of drugs on the development and function of organs and tissues. Furthermore, it could be used to study the effects of drugs on the development and function of neurological systems. Finally, it could be used to study the effects of drugs on the development and function of the cardiovascular system.
Métodos De Síntesis
2-Methyl-4-(naphthalen-2-yl)phenol, 95% can be synthesized using a variety of methods. The most common method is the reaction of 2-methyl-4-chlorophenol with naphthalene-2-sulfonic acid in an aqueous solution. This reaction produces a white solid that is then purified by recrystallization. Other methods of synthesis include the reaction of 2-methyl-4-chlorophenol with naphthalene-2-carboxylic acid in aqueous solution, and the reaction of 2-methyl-4-chlorophenol with naphthalene-2-carbonyl chloride in an aqueous solution.
Propiedades
IUPAC Name |
2-methyl-4-naphthalen-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-10-15(8-9-17(12)18)16-7-6-13-4-2-3-5-14(13)11-16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQUBVZWLRTWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683868 |
Source


|
| Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261917-24-1 |
Source


|
| Record name | 2-Methyl-4-(naphthalen-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














